N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a benzoxazole-pyrrolidine hybrid scaffold linked via a methylene group to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide moiety. The benzoxazole ring (a fused oxazole-benzene system) and the imidazo[1,2-a]pyridine core are pharmacologically significant motifs known for their roles in modulating biological activity, particularly in antimicrobial and antitumor agents .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-19(26-11-5-4-10-18(26)23-14)20(27)22-13-15-7-6-12-25(15)21-24-16-8-2-3-9-17(16)28-21/h2-5,8-11,15H,6-7,12-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXAUFUTJZBBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCCN3C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing an imidazole ring, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Based on its structural similarity to other imidazole-containing compounds, it may interact with various biological targets to exert its effects.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound with potential biological activities that are currently being explored in various research contexts. This article reviews its biological activity, synthesis, and potential applications based on existing literature and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d]oxazole moiety : Known for its role in modulating biological pathways.
- Pyrrolidine ring : Often associated with various pharmacological activities.
- Imidazo[1,2-a]pyridine framework : This structure is linked to several biological functions, including antitumor and antimicrobial activities.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 1795477-15-4 |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways, potentially leading to therapeutic effects against various cancer cell lines.
- Anti-inflammatory Properties : Similar compounds have shown promise in inhibiting inflammatory pathways, particularly through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
- Antimicrobial Effects : The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens, although specific data on this compound's antimicrobial activity is limited.
While detailed mechanistic studies on this compound are sparse, it is hypothesized that its biological activity may stem from:
- Receptor Binding : The benzo[d]oxazole moiety may facilitate binding to specific receptors involved in cell signaling.
- Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways could lead to altered cellular responses.
Antitumor Activity Study
A study conducted on imidazo[1,2-a]pyridine derivatives indicated that certain compounds exhibited significant cytotoxicity against the HCT116 colorectal cancer cell line. The study highlighted the importance of structural modifications in enhancing biological activity.
Anti-inflammatory Activity Assessment
In a related study focusing on similar compounds, researchers evaluated their ability to inhibit nitric oxide production in LPS-induced RAW 264.7 cells. The results indicated that some derivatives demonstrated substantial anti-inflammatory effects comparable to established anti-inflammatory agents.
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs differ primarily in the carboxamide substituents and heterocyclic cores. Key examples include:
Key Observations :
- Substituent Impact : The benzoxazole-pyrrolidine moiety in the target compound may enhance π-π stacking or hydrogen bonding compared to simpler alkyl or aryl groups in analogs like 47ab or compound 10 .
- Bioactivity : The antitubercular activity of the 6-chloro-2-ethyl analog () suggests that halogenation and extended aromatic systems (e.g., piperidine-phenyl) could enhance antimicrobial potency, a feature absent in the target compound but relevant for SAR analysis .
Physicochemical Properties
- Melting Points: While data for the target compound are unavailable, analogs like 47ab (176–177°C) and 7c (178–181°C, ) highlight the influence of crystalline substituents (e.g., diethylaminophenyl) on thermal stability .
- Solubility : The pyrrolidine-methyl group may improve aqueous solubility compared to lipophilic analogs like the 4-(methylthio)phenyl derivative () .
Q & A
Basic Research Questions
Q. What is the general synthetic route for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, and what reaction conditions are critical for optimizing yield?
- Answer : The synthesis typically involves multi-step reactions starting with the preparation of the imidazo[1,2-a]pyridine core. Key steps include cyclization of β-ketoesters under acidic conditions, followed by coupling with a benzo[d]oxazole-pyrrolidine intermediate. Reaction conditions such as temperature (often 80–120°C), solvent choice (DMF, THF, or DCM), and catalysts (e.g., KCO for deprotonation) are critical. Purification via column chromatography or crystallization ensures high purity .
Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming hydrogen and carbon environments, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. These methods collectively ensure structural integrity and purity .
Q. How does the imidazo[1,2-a]pyridine core influence the compound’s physicochemical properties?
- Answer : The imidazo[1,2-a]pyridine framework contributes to aromaticity, planar geometry, and π-π stacking potential, enhancing binding to biological targets. Substituents like the 2-methyl group improve solubility, while the benzoxazole-pyrrolidine moiety modulates lipophilicity and bioavailability .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Answer : Challenges include handling high-resolution data, resolving disorder in flexible pyrrolidine rings, and managing twinning. SHELXL is preferred for small-molecule refinement due to its robust handling of restraints (e.g., DFIX for bond lengths) and twin-law identification. For macromolecular interfaces, SHELXPRO aids in data conversion and validation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidine-benzo[d]oxazole substituent?
- Answer : Systematic SAR requires synthesizing analogs with modified pyrrolidine substituents (e.g., ring size, stereochemistry) or benzo[d]oxazole replacements (e.g., thiazole, oxadiazole). Biological assays (e.g., enzyme inhibition, cellular uptake) paired with computational docking (e.g., AutoDock Vina) reveal steric/electronic effects. Comparative tables (e.g., IC values vs. substituent type) highlight critical structural motifs .
Q. What experimental strategies resolve contradictions in biological activity data across similar imidazo[1,2-a]pyridine derivatives?
- Answer : Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) confirm target engagement. Purity validation (HPLC, LC-MS) excludes batch variability. Meta-analysis of structural analogs (e.g., comparing methyl vs. chloro substituents) identifies trends in potency and selectivity. For example, 5-chloro derivatives often show enhanced kinase inhibition .
Q. How can conformational analysis of the pyrrolidine ring inform drug design?
- Answer : Density Functional Theory (DFT) calculations predict stable conformers (e.g., envelope vs. twist-boat). NMR NOE experiments validate spatial proximity of protons. Rigidifying the ring via sp hybridization (e.g., introducing double bonds) can reduce entropy loss upon target binding, improving affinity .
Q. What methodologies are used to assess the compound’s pharmacokinetic and pharmacodynamic profiles?
- Answer :
- In vitro : Microsomal stability assays (CYP450 metabolism), Caco-2 permeability for absorption.
- In vivo : Rodent models for bioavailability, tissue distribution (LC-MS/MS quantification).
- ADMET : Plasma protein binding (ultrafiltration), hERG inhibition (patch-clamp), Ames test for mutagenicity.
Data from these assays guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
